molecular formula C5H9N3O B14450910 2-amino-3-ethyl-4H-imidazol-5-one CAS No. 76146-27-5

2-amino-3-ethyl-4H-imidazol-5-one

Cat. No.: B14450910
CAS No.: 76146-27-5
M. Wt: 127.14 g/mol
InChI Key: LCDGAYYHFKVEAR-UHFFFAOYSA-N
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Description

2-amino-1-ethyl-1H-imidazol-4(5H)-one is a heterocyclic organic compound with the molecular formula C5H9N3O It is structurally related to imidazole, featuring an amino group at the 2-position and an ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-ethyl-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-amino-1-ethyl-1H-imidazol-4(5H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.

Scientific Research Applications

2-amino-1-ethyl-1H-imidazol-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-imidazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-methyl-1H-imidazol-4(5H)-one: Similar in structure but with a methyl group instead of an ethyl group.

    2-amino-1-phenyl-1H-imidazol-4(5H)-one: Features a phenyl group, leading to different chemical properties and applications.

    2-amino-1-propyl-1H-imidazol-4(5H)-one: Contains a propyl group, which affects its reactivity and biological activity.

Uniqueness

2-amino-1-ethyl-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the ethyl group at the 1-position and the amino group at the 2-position provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

76146-27-5

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-3-ethyl-4H-imidazol-5-one

InChI

InChI=1S/C5H9N3O/c1-2-8-3-4(9)7-5(8)6/h2-3H2,1H3,(H2,6,7,9)

InChI Key

LCDGAYYHFKVEAR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N=C1N

Origin of Product

United States

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